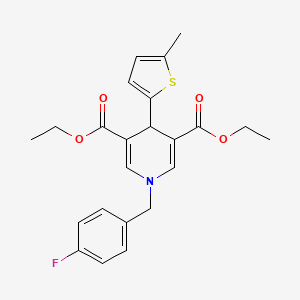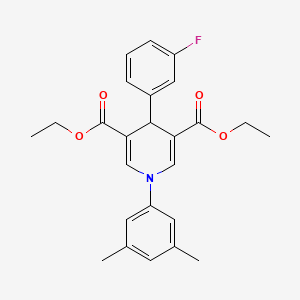![molecular formula C28H20ClN3O6S B11212319 10-(3-chlorobenzyl)-N-(2-methoxy-5-nitrophenyl)-11-oxo-10,11-dihydrodibenzo[b,f][1,4]thiazepine-8-carboxamide 5-oxide CAS No. 1020719-87-2](/img/structure/B11212319.png)
10-(3-chlorobenzyl)-N-(2-methoxy-5-nitrophenyl)-11-oxo-10,11-dihydrodibenzo[b,f][1,4]thiazepine-8-carboxamide 5-oxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
10-(3-chlorobenzyl)-N-(2-methoxy-5-nitrophenyl)-11-oxo-10,11-dihydrodibenzo[b,f][1,4]thiazepine-8-carboxamide 5-oxide is a complex organic compound with potential applications in various fields of scientific research. This compound features a dibenzo[b,f][1,4]thiazepine core, which is known for its diverse biological activities.
Preparation Methods
The synthesis of 10-(3-chlorobenzyl)-N-(2-methoxy-5-nitrophenyl)-11-oxo-10,11-dihydrodibenzo[b,f][1,4]thiazepine-8-carboxamide 5-oxide involves multiple steps, starting from readily available starting materials. The synthetic route typically includes:
Formation of the dibenzo[b,f][1,4]thiazepine core: This can be achieved through a cyclization reaction involving appropriate precursors.
Introduction of the 3-chlorobenzyl group: This step often involves a nucleophilic substitution reaction.
Attachment of the 2-methoxy-5-nitrophenyl group: This can be done through a coupling reaction, such as a Suzuki or Heck reaction.
Oxidation to form the 5-oxide: This step typically involves the use of an oxidizing agent like hydrogen peroxide or m-chloroperbenzoic acid.
Industrial production methods would likely involve optimization of these steps to ensure high yield and purity, as well as scalability.
Chemical Reactions Analysis
10-(3-chlorobenzyl)-N-(2-methoxy-5-nitrophenyl)-11-oxo-10,11-dihydrodibenzo[b,f][1,4]thiazepine-8-carboxamide 5-oxide can undergo various chemical reactions, including:
Oxidation: The compound can be further oxidized under strong oxidizing conditions.
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas over a palladium catalyst.
Substitution: The chlorobenzyl group can participate in nucleophilic substitution reactions.
Coupling Reactions: The compound can undergo coupling reactions with various partners to form new derivatives.
Common reagents used in these reactions include hydrogen peroxide, palladium catalysts, and various nucleophiles and electrophiles. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound’s structure suggests potential biological activity, making it a candidate for drug discovery and development.
Medicine: It may have therapeutic potential due to its structural similarity to known bioactive compounds.
Industry: The compound could be used in the development of new materials or as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of 10-(3-chlorobenzyl)-N-(2-methoxy-5-nitrophenyl)-11-oxo-10,11-dihydrodibenzo[b,f][1,4]thiazepine-8-carboxamide 5-oxide is not well understood. its structure suggests that it may interact with specific molecular targets, such as enzymes or receptors, through binding interactions. The pathways involved would depend on the specific biological activity of the compound, which would need to be elucidated through further research.
Comparison with Similar Compounds
Similar compounds include other dibenzo[b,f][1,4]thiazepine derivatives, such as:
10-methoxy-5H-dibenzo[b,f]azepine: Known for its use in various chemical syntheses.
5-chloro-2-methoxybenzonitrile: A related compound with different functional groups.
The uniqueness of 10-(3-chlorobenzyl)-N-(2-methoxy-5-nitrophenyl)-11-oxo-10,11-dihydrodibenzo[b,f][1,4]thiazepine-8-carboxamide 5-oxide lies in its specific combination of functional groups and the potential biological activities they confer.
Properties
CAS No. |
1020719-87-2 |
|---|---|
Molecular Formula |
C28H20ClN3O6S |
Molecular Weight |
562.0 g/mol |
IUPAC Name |
5-[(3-chlorophenyl)methyl]-N-(2-methoxy-5-nitrophenyl)-6,11-dioxobenzo[b][1,4]benzothiazepine-3-carboxamide |
InChI |
InChI=1S/C28H20ClN3O6S/c1-38-24-11-10-20(32(35)36)15-22(24)30-27(33)18-9-12-26-23(14-18)31(16-17-5-4-6-19(29)13-17)28(34)21-7-2-3-8-25(21)39(26)37/h2-15H,16H2,1H3,(H,30,33) |
InChI Key |
YCNHXAVLKAKAIG-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)[N+](=O)[O-])NC(=O)C2=CC3=C(C=C2)S(=O)C4=CC=CC=C4C(=O)N3CC5=CC(=CC=C5)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(3-cyclopropyl-4-oxo-7-phenyl-3,4-dihydro-5H-pyrrolo[3,2-d]pyrimidin-5-yl)-N-(4-fluorobenzyl)acetamide](/img/structure/B11212253.png)
amine](/img/structure/B11212260.png)
![3-cyclopentyl-N-(5,5-dioxido-2-(p-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)propanamide](/img/structure/B11212269.png)
![3-amino-N-(2,3-dimethylphenyl)-4-(5-methylfuran-2-yl)-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide](/img/structure/B11212277.png)

![5-(4-Chlorophenyl)-7-(3-methoxyphenyl)-3,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B11212282.png)

![N-benzyl-1-(4-fluorophenyl)-N-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B11212296.png)
![3-hydroxy-3-(4-methylphenyl)-1-phenyl-2,5,6,7,8,9-hexahydro-3H-imidazo[1,2-a]azepin-1-ium](/img/structure/B11212310.png)


![N-(5,5-dioxido-2-(o-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-4-methoxybenzamide](/img/structure/B11212322.png)
![2,5-dichloro-N-(2-(2,4-dimethylphenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B11212325.png)
![4-[6-(3-Chlorophenyl)-7,12-dihydro-6H-chromeno[4,3-D][1,2,4]triazolo[1,5-A]pyrimidin-7-YL]phenyl methyl ether](/img/structure/B11212326.png)
